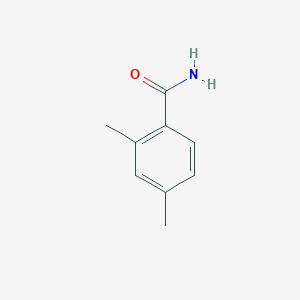
2,4-Dimethylbenzamide
Overview
Description
2,4-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO It is a derivative of benzamide, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring
Mechanism of Action
Target of Action
2,4-Dimethylbenzamide is a type of benzanilide . Benzanilides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring A similar compound, 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, targets the urokinase-type plasminogen activator in humans .
Mode of Action
Benzanilides, including this compound, are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and function.
Biochemical Pathways
For example, 2,4-dinitrotoluene and nitrobenzene, which are structurally similar to this compound, have been shown to affect bacterial pathways for degradation .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylbenzamide interacts with various enzymes, proteins, and other biomolecules. As an amide, it has a nitrogen atom bonded to a carbonyl carbon atom, which is a common structure in many biochemical compounds . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true for chemical compounds that threshold effects can be observed, and toxic or adverse effects can occur at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield this compound . Another method involves the direct amidation of 2,4-dimethylbenzoic acid using coupling reagents such as N,N-dimethylsulfamoyl chloride in the presence of methanesulfonic acid and phosphorus pentoxide .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity. The process often includes the use of acid chlorides and amines, with careful control of reaction temperatures and times to optimize the production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dimethylbenzoic acid, while reduction could produce 2,4-dimethylbenzylamine .
Scientific Research Applications
2,4-Dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, although more studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-dimethylbenzamide include other benzamide derivatives such as:
- N,N-Dimethylbenzamide
- 2,6-Dimethylbenzamide
- 3,4-Dimethylbenzamide
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to other dimethylbenzamides .
Properties
IUPAC Name |
2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFXUUYBRACSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511770 | |
| Record name | 2,4-Dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73258-94-3 | |
| Record name | 2,4-Dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
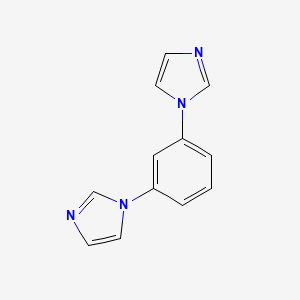
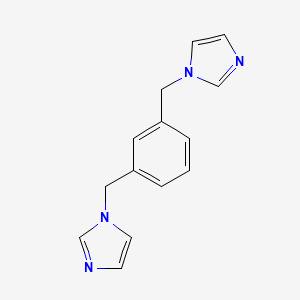
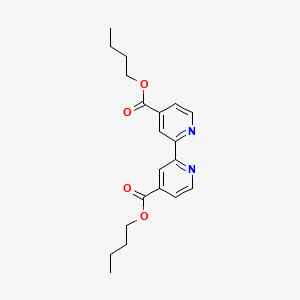
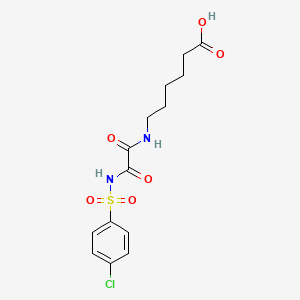





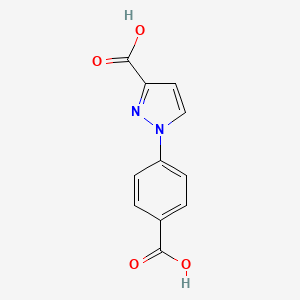
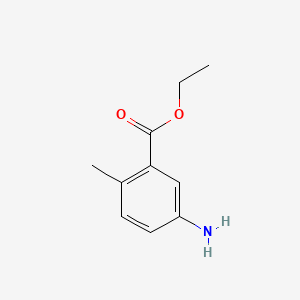
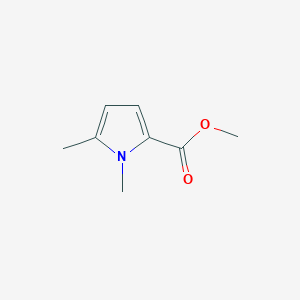
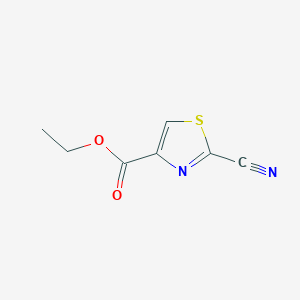
![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)
